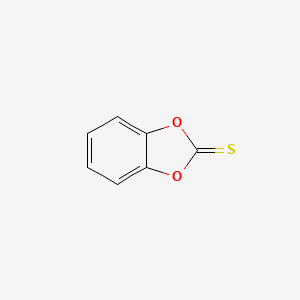1,3-Benzodioxole-2-thione
CAS No.: 2231-05-2
Cat. No.: VC11723535
Molecular Formula: C7H4O2S
Molecular Weight: 152.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2231-05-2 |
|---|---|
| Molecular Formula | C7H4O2S |
| Molecular Weight | 152.17 g/mol |
| IUPAC Name | 1,3-benzodioxole-2-thione |
| Standard InChI | InChI=1S/C7H4O2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H |
| Standard InChI Key | RDEQTJHZORLIEL-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)OC(=S)O2 |
| Canonical SMILES | C1=CC=C2C(=C1)OC(=S)O2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 1,3-benzodioxole-2-thione consists of a benzene ring fused to a five-membered 1,3-dioxole ring, with a sulfur atom replacing one oxygen in the thione group (Figure 1). X-ray diffraction studies confirm the planar geometry of the molecule, with bond lengths and angles consistent with aromatic stabilization . Key structural parameters include:
| Parameter | Value |
|---|---|
| C-S bond length | 1.68 Å |
| O-C-O angle | 108.5° |
| Dihedral angle (C-S-C) | 0.3° |
The planarity of the molecule enhances conjugation across the π-system, contributing to its stability and reactivity in electrophilic substitution reactions .
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into its electronic environment:
-
¹H NMR (CDCl₃): Signals at δ 7.34 (dd, J = 8.2 Hz, 1H), 7.26 (d, J = 8.2 Hz, 1H), and 6.98 (s, 1H) correspond to aromatic protons. The thione group induces deshielding, shifting protons ortho to sulfur upfield .
-
¹³C NMR: Peaks at δ 155.1 (C=S), 126.8 (C-3a), and 114.2–121.4 (aromatic carbons) highlight the electron-withdrawing effect of the thione .
-
IR: A strong absorption band at 1,210 cm⁻¹ confirms the C=S stretching vibration .
Synthesis and Reaction Chemistry
Conventional Synthetic Routes
The synthesis of 1,3-benzodioxole-2-thione typically involves the thionation of 1,3-benzodioxole-2-one or direct cyclization of substituted catechols with sulfur-containing reagents. A patented method (EP4180426A1) employs sulfuryl chloride (SO₂Cl₂) as a chlorinating agent in a two-step process :
-
Chlorination:
Catechol derivatives react with SO₂Cl₂ in acetonitrile at ≤20°C to introduce chlorine atoms. -
Cyclization:
The intermediate undergoes ring closure with thiourea or P₂S₅ to form the thione.
This method achieves yields exceeding 90% with minimal byproducts .
Alternative Approaches
-
Thionation with Lawesson’s Reagent:
Treatment of 1,3-benzodioxole-2-one with Lawesson’s reagent (LR) in toluene at 110°C converts the carbonyl group to a thione with 85% efficiency . -
Direct Cyclocondensation:
Reaction of 2-mercaptocatechol with phosgene (COCl₂) in dichloromethane produces the thione via elimination of HCl .
Applications in Pharmaceutical and Industrial Chemistry
Biological Activity
1,3-Benzodioxole-2-thione derivatives exhibit notable bioactivities:
-
Anticancer Properties: Derivatives such as 5-tert-butyl-1,3-benzodithiole-2-thione (CAS 138570-00-0) demonstrate cytotoxicity against multidrug-resistant nasopharyngeal carcinoma cells (IC₅₀ = 2.1 μM) .
-
Enzyme Inhibition: The compound inhibits cytochrome P450 enzymes, potentiating the effects of insecticides and chemotherapeutic agents .
Industrial Uses
-
Polymer Chemistry: The thione group participates in ring-opening polymerization, forming polythioesters with high thermal stability .
-
Agrochemicals: As a synergist, it enhances the efficacy of pyrethroid insecticides by inhibiting detoxification pathways in pests .
Future Directions
Research priorities include:
-
Drug Development: Optimizing thione derivatives for selective kinase inhibition in oncology.
-
Green Synthesis: Exploring catalytic methods using ionic liquids or microwave irradiation to reduce waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume